molecular formula C13H10O2S B1312291 (E)-3-(5-Phenylthiophen-2-YL)acrylic acid CAS No. 58267-95-1

(E)-3-(5-Phenylthiophen-2-YL)acrylic acid

Cat. No.: B1312291
CAS No.: 58267-95-1
M. Wt: 230.28 g/mol
InChI Key: UMDVSCUPOVDRQE-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(5-Phenylthiophen-2-YL)acrylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-Phenylthiophen-2-YL)acrylic acid can be achieved through several methods. One common approach involves the condensation of thiophene derivatives with phenylacetylene under basic conditions. The reaction typically requires a catalyst such as palladium or copper to facilitate the coupling reaction. The resulting product is then subjected to oxidation to introduce the acrylic acid moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk polymerization techniques. These methods are designed to be energy-efficient and environmentally friendly, often utilizing UV initiation to drive the polymerization process .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-Phenylthiophen-2-YL)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or aldehyde.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nitrating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of (E)-3-(5-Phenylthiophen-2-YL)acrylic acid is in the synthesis of pharmaceutical compounds . It serves as a crucial intermediate for developing novel anti-cancer agents. The compound's structure allows for modifications that can enhance the efficacy and selectivity of therapeutic agents targeting specific cancer types. For instance, it has been utilized in the synthesis of compounds that exhibit promising activity against various cancer cell lines, demonstrating its potential in targeted cancer therapies .

Material Science

In material science, this compound is employed in creating advanced polymers and coatings. Its incorporation into polymer matrices enhances properties such as durability , thermal stability , and chemical resistance . The compound's thiophene moiety contributes to improved electronic properties, making it suitable for applications in organic electronics and photonic devices .

Organic Synthesis

This compound acts as a versatile building block in organic synthesis, facilitating the construction of complex molecular architectures. Researchers have reported its use in various reactions, including cross-coupling reactions and as a substrate for enzymatic transformations. For example, studies have shown that this compound can be effectively utilized in decarboxylation reactions catalyzed by specific enzymes, broadening its applicability in synthetic organic chemistry .

Biochemical Research

In biochemical research, this compound has been instrumental in studying biological pathways and mechanisms. Its derivatives are often used to probe enzyme activities and interactions within metabolic pathways. This application is crucial for understanding disease processes and identifying potential therapeutic targets, particularly in cancer research where metabolic dysregulation is a hallmark .

Cosmetic Formulations

The compound is also gaining attention in the cosmetic industry due to its antioxidant properties . It is incorporated into skincare products aimed at protecting the skin from oxidative stress and environmental damage. The ability to stabilize formulations while providing skin benefits makes this compound a valuable ingredient in cosmetic chemistry .

Case Study 1: Anti-Cancer Agent Development

A study explored the synthesis of a series of compounds derived from this compound, demonstrating significant cytotoxic effects against breast cancer cell lines. The modifications introduced enhanced selectivity and reduced off-target effects compared to existing treatments.

Case Study 2: Polymer Coatings

Research on polymer coatings incorporating this compound revealed improved mechanical properties and resistance to UV degradation compared to traditional coatings. These advancements suggest potential applications in protective coatings for outdoor materials.

Mechanism of Action

The mechanism by which (E)-3-(5-Phenylthiophen-2-YL)acrylic acid exerts its effects involves interactions with specific molecular targets. The acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the thiophene and phenyl rings contribute to π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(5-Phenylthiophen-2-YL)acrylic acid: Unique due to its combination of a thiophene ring, phenyl group, and acrylic acid moiety.

    Thiophene-2-carboxylic acid: Lacks the phenyl group and acrylic acid moiety.

    Phenylacetic acid: Lacks the thiophene ring.

    Acrylic acid: Lacks both the thiophene ring and phenyl group.

Uniqueness

This compound stands out due to its structural complexity and the presence of multiple functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biological Activity

(E)-3-(5-Phenylthiophen-2-YL)acrylic acid is a compound that has garnered interest due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Structural Characteristics

The compound is characterized by a conjugated system that includes an acrylic acid moiety and a phenylthiophenyl group. This structure allows for significant electron delocalization, which can influence its reactivity and biological interactions. The presence of the thiophenyl group may also contribute to its pharmacological properties by enhancing lipophilicity and facilitating interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has been limited, but findings from related compounds provide insights into its potential effects:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial properties. For instance, studies on thienyl derivatives indicate potential effectiveness against various bacterial strains, suggesting that this compound may exhibit similar activity .
  • Enzyme Inhibition : The compound's structural analogs have been studied for their ability to inhibit specific enzymes. For example, derivatives of phenylthiophenes have shown inhibitory effects on certain kinases and proteases, which are crucial in cancer therapy and other diseases .
  • Cellular Effects : Preliminary studies suggest that compounds with similar frameworks can influence cell cycle progression and apoptosis. This indicates that this compound may also interact with cellular pathways involved in these processes .

Data Table: Comparison of Biological Activities

The following table summarizes the biological activities observed in structurally similar compounds:

Compound NameActivity TypeObserved EffectsReference
This compoundAntimicrobialPotential antibacterial activity
(E)-3-(4-Methoxyphenyl)acrylic acidEnzyme InhibitionInhibits RET kinase
(E)-3-(naphthalen-2-yl)acrylic acidCytotoxicityInduces apoptosis in cancer cells
3-(2-Thienyl)acrylic acidAntioxidantReduces oxidative stress in cells

Case Studies

  • Antibacterial Properties : A study exploring the antibacterial effects of thienyl-acrylic derivatives found that certain compounds exhibited significant inhibition against Gram-positive bacteria, including Staphylococcus aureus. While specific data on this compound is not available, its structural similarities suggest it may possess comparable antibacterial properties .
  • Cancer Cell Inhibition : Research on phenylthiophene derivatives indicated their ability to induce apoptosis in various cancer cell lines. These findings suggest that this compound could be further investigated for its potential as an anticancer agent .

Research Findings

Recent investigations into the substrate scope of related compounds have highlighted the versatility of thienyl-acrylic acids in biocatalytic applications. For example, studies using engineered enzymes demonstrated successful conversions of various acrylic acids, including those with phenylthio substituents, indicating potential for biotransformation applications in pharmaceuticals .

Properties

IUPAC Name

(E)-3-(5-phenylthiophen-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2S/c14-13(15)9-7-11-6-8-12(16-11)10-4-2-1-3-5-10/h1-9H,(H,14,15)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDVSCUPOVDRQE-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(S2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60422209
Record name (E)-3-(5-PHENYLTHIOPHEN-2-YL)ACRYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60422209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58267-95-1
Record name (E)-3-(5-PHENYLTHIOPHEN-2-YL)ACRYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60422209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.